REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[CH2:12][C:11]3([CH:17]4[CH2:18][CH2:19][N:14]([CH2:15][CH2:16]4)[CH2:13]3)[O:10][C:7]2=[N:8][CH:9]=1)([O-])=O.[H][H]>[Pd].CO>[NH2:1][C:4]1[CH:5]=[C:6]2[CH2:12][C:11]3([CH:17]4[CH2:16][CH2:15][N:14]([CH2:19][CH2:18]4)[CH2:13]3)[O:10][C:7]2=[N:8][CH:9]=1
|
Name
|
5′-nitrospiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NC1)OC1(C2)CN2CCC1CC2
|
Name
|
|
Quantity
|
270 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off through a pad of celite
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
amine
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=NC1)OC1(C2)CN2CCC1CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.25 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |